Spiro[2.3]hexane-5-carbothioamide
Description
Spiro[23]hexane-5-carbothioamide is a chemical compound with the molecular formula C7H11NS It is characterized by a spirocyclic structure, which means it has two rings that share a single atom
Properties
IUPAC Name |
spiro[2.3]hexane-5-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NS/c8-6(9)5-3-7(4-5)1-2-7/h5H,1-4H2,(H2,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQBMOCQXPODJFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CC(C2)C(=S)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[2.3]hexane-5-carbothioamide typically involves the cyclization of methylenecyclopropanes (MCPs) in the presence of a catalyst. One method involves a visible-light-induced intramolecular [2 + 2] cycloaddition reaction using a polypyridyl iridium (III) catalyst. This reaction proceeds under mild conditions and results in the formation of the spirocyclic framework .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
Spiro[2.3]hexane-5-carbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to other functional groups, such as amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbothioamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of spirocyclic compounds, including spiro[2.3]hexane-5-carbothioamide, in anticancer therapies. For instance, derivatives of spiro compounds have shown promising antiproliferative activity against various cancer cell lines, including human colon carcinoma (HCT116) and hepatocellular carcinoma (HepG2) .
Table 1: Antiproliferative Activity of Spiro Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HCT116 | 15.4 |
| Spiro derivative A | HepG2 | 12.1 |
| Spiro derivative B | B16F10 | 10.8 |
Topoisomerase Inhibition
The mechanism of action for many anticancer agents involves the inhibition of topoisomerases, enzymes critical for DNA replication and repair. Research indicates that spirocyclic compounds can interact with topoisomerases, potentially leading to their inhibition and subsequent cancer cell death .
Synthesis of Novel Derivatives
This compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations allows chemists to create a wide array of derivatives with enhanced biological activities .
Table 2: Synthetic Routes for this compound Derivatives
| Reaction Type | Conditions | Yield (%) |
|---|---|---|
| Cyclization | Microwave irradiation | 85 |
| Ball milling | Solvent-free conditions | 70 |
| Continuous flow | High pressure | 90 |
Pharmaceutical Development
The structural diversity provided by this compound makes it a candidate for developing new pharmaceuticals targeting various diseases, including parasitic infections and inflammatory disorders .
Case Study 1: Anticancer Activity Assessment
In a study evaluating the anticancer properties of spirocyclic compounds, this compound was synthesized alongside several derivatives and tested against multiple cancer cell lines. The results demonstrated significant cytotoxic effects compared to standard chemotherapeutics like doxorubicin .
Case Study 2: Topoisomerase Interaction
A docking study revealed that this compound binds effectively to the active site of topoisomerase II, suggesting its potential as an inhibitor in cancer therapy . The binding affinity and interaction details were documented, providing insights into its mechanism of action.
Mechanism of Action
The mechanism of action of Spiro[2.3]hexane-5-carbothioamide involves its interaction with molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways depend on the specific application and the functional groups present on the compound.
Comparison with Similar Compounds
Similar Compounds
Spiro[2.3]hexane-5-carboxamide: Similar structure but with a carboxamide group instead of a carbothioamide group.
Spiro[2.3]hexane-5-carboxylic acid: Contains a carboxylic acid group instead of a carbothioamide group.
Spiro[2.3]hexane-5-thiol: Features a thiol group instead of a carbothioamide group.
Uniqueness
Spiro[2.3]hexane-5-carbothioamide is unique due to its carbothioamide group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications, particularly in the development of new drugs and materials.
Biological Activity
Spiro[2.3]hexane-5-carbothioamide is a unique spirocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound's distinct structural features, particularly the carbothioamide functional group, suggest various interactions with biological targets, making it a candidate for drug development and biochemical studies.
The compound can undergo several chemical reactions, including:
- Oxidation : Converts to sulfoxides or sulfones using agents like hydrogen peroxide.
- Reduction : The carbothioamide group can be reduced to form amines with reducing agents such as lithium aluminum hydride.
- Substitution : Participates in nucleophilic substitution reactions, where the carbothioamide is replaced by other nucleophiles under acidic or basic conditions.
These reactions highlight the compound's versatility in synthetic applications and its potential for modification to enhance biological activity.
The mechanism of action of this compound involves its interaction with specific molecular targets such as enzymes and receptors. The spirocyclic structure allows it to fit into binding sites, potentially inhibiting or activating biological pathways. This interaction can modulate various biochemical processes, although detailed pathways remain to be fully elucidated.
Biological Activity
Research indicates that this compound may exhibit several biological activities:
- Anticancer Activity : Preliminary studies suggest that compounds with similar spirocyclic structures show significant antiproliferative effects against various cancer cell lines. For instance, spiro-fused compounds have demonstrated IC50 values ranging from 2 to 10 μM against human cancer cell lines such as HeLa and MCF-7 .
- Enzyme Inhibition : The compound's structure positions it as a potential inhibitor of specific enzymes involved in cancer progression and other diseases. Its ability to mimic natural substrates could lead to effective inhibition mechanisms.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Functional Group | Potential Biological Activity |
|---|---|---|
| Spiro[2.3]hexane-5-carboxamide | Carboxamide | Moderate enzyme inhibition |
| Spiro[2.3]hexane-5-carboxylic acid | Carboxylic acid | Antimicrobial properties |
| Spiro[2.3]hexane-5-thiol | Thiol | Antioxidant activity |
The presence of the carbothioamide group in this compound contributes to its distinct reactivity and biological profile, differentiating it from other spirocyclic compounds.
Case Studies and Research Findings
- Antiproliferative Studies : A study on spiro-fused heterocycles demonstrated significant cytotoxicity against various cancer cell lines, indicating that modifications of the spiro structure could enhance anticancer properties .
- Enzyme Interaction Studies : Docking studies have shown that similar spiro compounds can effectively bind to key enzymes like SARS-CoV-2 main protease, suggesting potential antiviral applications .
- Structure-Activity Relationship (SAR) : Extensive SAR studies on related compounds have revealed critical insights into how structural modifications influence biological activity, paving the way for optimized drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
